Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
Brand Name: Vulcanchem
CAS No.: 120812-51-3
VCID: VC0056126
InChI: InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2
SMILES: C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol

Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-

CAS No.: 120812-51-3

Main Products

VCID: VC0056126

Molecular Formula: C20H14N2O4

Molecular Weight: 346.3 g/mol

Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- - 120812-51-3

CAS No. 120812-51-3
Product Name Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
IUPAC Name 3,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene
Standard InChI InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2
Standard InChIKey QRIUZXYUEZGXBP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
Canonical SMILES C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
PubChem Compound 147502
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator